molecular formula C19H18N2O4 B2793005 Methyl 4-[(2,4-dimethoxyphenyl)amino]quinoline-2-carboxylate CAS No. 1207013-86-2

Methyl 4-[(2,4-dimethoxyphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2793005
CAS No.: 1207013-86-2
M. Wt: 338.363
InChI Key: QAJQDSXJXROIQM-UHFFFAOYSA-N
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Description

Methyl 4-[(2,4-dimethoxyphenyl)amino]quinoline-2-carboxylate is a quinoline derivative characterized by a methyl ester at position 2 and a (2,4-dimethoxyphenyl)amino substituent at position 4. The presence of electron-donating methoxy groups on the phenyl ring and the amino linkage at position 4 may enhance solubility and modulate biological interactions compared to simpler quinoline analogs .

Properties

IUPAC Name

methyl 4-(2,4-dimethoxyanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-12-8-9-15(18(10-12)24-2)21-16-11-17(19(22)25-3)20-14-7-5-4-6-13(14)16/h4-11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJQDSXJXROIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-[(2,4-dimethoxyphenyl)amino]quinoline-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline core and the 2,4-dimethoxyphenylamine.

    Coupling Reaction: The 2,4-dimethoxyphenylamine is coupled with the quinoline core using a suitable coupling agent under controlled conditions.

    Esterification: The resulting intermediate is then esterified to introduce the carboxylate ester moiety, forming the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Methyl 4-[(2,4-dimethoxyphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-[(2,4-dimethoxyphenyl)amino]quinoline-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,4-dimethoxyphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Methyl 4-[(4-Chlorophenyl)amino]quinoline-2-carboxylate

  • Structure : Differs from the target compound by replacing the 2,4-dimethoxyphenyl group with a 4-chlorophenyl moiety.
  • Synthetic Relevance : Both compounds likely share similar synthetic routes, such as Pd-catalyzed cross-coupling for aryl group introduction .

6-Bromo-2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic Acid

  • Structure : Features a 2,4-dimethoxyphenyl group at position 2 and a bromine atom at position 6, with a carboxylic acid at position 4.
  • Impact : The carboxylic acid group increases polarity but reduces cell membrane permeability compared to the methyl ester in the target compound. The bromine atom may enhance halogen bonding in target interactions .

Methyl 6-Methoxy-2-Arylquinoline-4-carboxylates

  • Structure : Substitutions include a methoxy group at position 6 and diverse aryl groups at position 2.
  • Impact: The 6-methoxy group can sterically hinder interactions at the quinoline core, while the 4-carboxylate ester aligns with the target’s position 2 ester. These compounds exhibit P-glycoprotein inhibition, suggesting the target’s dimethoxyphenylamino group may confer unique selectivity .

Physicochemical Properties

  • Melting Points: Quinoline derivatives with methoxy/amino groups (e.g., 223–225°C for compound 4k in ) suggest the target may exhibit similar thermal stability .
  • Solubility : The methyl ester and dimethoxyphenyl groups likely enhance solubility in organic solvents (e.g., DMSO, chloroform) compared to carboxylic acid analogs .

Biological Activity

Methyl 4-[(2,4-dimethoxyphenyl)amino]quinoline-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H18N2O4
  • Molecular Weight : 338.36 g/mol
  • Structural Features : The compound contains a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Topoisomerase Inhibition : Compounds with quinoline structures often exhibit inhibition of topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to the induction of apoptosis in cancer cells.
  • Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens. The presence of the dimethoxyphenyl group enhances its lipophilicity, facilitating membrane penetration and interaction with microbial targets.
  • Antioxidant Properties : Some studies suggest that quinoline derivatives possess antioxidant properties, potentially reducing oxidative stress and cellular damage.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

These results demonstrate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been assessed using various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The IC50 values indicate that the compound has moderate cytotoxicity against these cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

  • Study on Anticancer Properties : In a recent study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of this compound in combination with standard chemotherapeutic agents. The combination therapy showed enhanced efficacy compared to monotherapy, indicating a synergistic effect that warrants further investigation.
  • Antimicrobial Efficacy in Clinical Isolates : A clinical study assessed the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus. Results showed that it retained activity against resistant strains, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios.

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